6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system with a methoxy group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a substituted aldehyde under acidic or basic conditions to form the desired pyrrolopyridine structure . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolopyridine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups into the pyrrolopyridine ring.
Scientific Research Applications
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Indole Derivatives: Compounds with a fused benzene and pyrrole ring system, sharing some structural similarities with pyrrolopyridines.
Uniqueness
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This substitution pattern distinguishes it from other pyrrolopyridine derivatives and can impart specific properties that are advantageous in various applications.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H10N2O/c1-11-6-4-8-7(10-5-6)2-3-9-8/h4-5,9H,2-3H2,1H3 |
InChI Key |
VQRRBELJNGTSAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCN2)N=C1 |
Origin of Product |
United States |
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